1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester
Overview
Description
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid ethyl ester group and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester typically involves the following steps:
Formation of Cyclobutanecarboxylic Acid: The cyclobutane ring is synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Esterification: The cyclobutanecarboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Nitration: The final step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, alkylating agents.
Hydrolysis: Aqueous sodium hydroxide, heat.
Major Products:
Reduction: 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid ethyl ester.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid.
Scientific Research Applications
1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclobutane ring and ester group also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-(4-Nitro-phenyl)-cyclopropanecarboxylic acid ethyl ester: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid ethyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(4-Nitro-phenyl)-cyclohexanecarboxylic acid ethyl ester: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid ethyl ester is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence the compound’s reactivity and stability, making it an interesting subject for further research.
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(15)13(8-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFHTXVNJRDLKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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